molecular formula C10H13ClN2O B13297034 2-chloro-N-(oxan-4-yl)pyridin-4-amine

2-chloro-N-(oxan-4-yl)pyridin-4-amine

Cat. No.: B13297034
M. Wt: 212.67 g/mol
InChI Key: PKKPSFRMGSOQQQ-UHFFFAOYSA-N
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Description

2-chloro-N-(oxan-4-yl)pyridin-4-amine is a chemical compound with the molecular formula C10H13ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chlorine atom at the second position and an oxan-4-yl group attached to the nitrogen atom at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(oxan-4-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(oxan-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of reduced amine derivatives

Scientific Research Applications

2-chloro-N-(oxan-4-yl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(oxan-4-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridin-4-yl group instead of an oxan-4-yl group.

    2-chloro-N-(methyl)pyridin-4-amine: A derivative with a methyl group attached to the nitrogen atom.

    2-chloro-N-(ethyl)pyridin-4-amine: A derivative with an ethyl group attached to the nitrogen atom

Uniqueness

2-chloro-N-(oxan-4-yl)pyridin-4-amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-N-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C10H13ClN2O/c11-10-7-9(1-4-12-10)13-8-2-5-14-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13)

InChI Key

PKKPSFRMGSOQQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=NC=C2)Cl

Origin of Product

United States

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